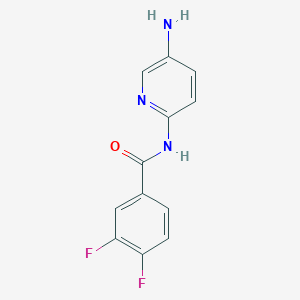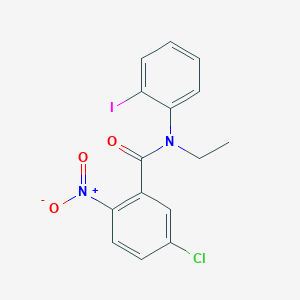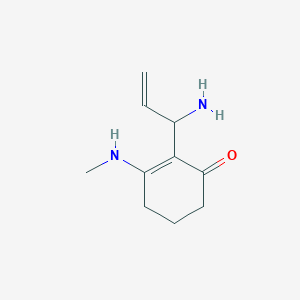
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one is an organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with 6-methoxynaphthalene.
Alkylation: Introduction of the butanone side chain through Friedel-Crafts alkylation.
Amination: Introduction of the dimethylamino group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)-1-(naphthalen-2-yl)butan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(6-Methoxynaphthalen-2-yl)butan-1-one: Lacks the dimethylamino group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the dimethylamino and methoxy groups in 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
834914-19-1 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C17H21NO2/c1-5-16(18(2)3)17(19)14-7-6-13-11-15(20-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3 |
Clave InChI |
MXAZGZJZDIRHOB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)

![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)

